4-[(1-Phenylpyrazol-3-yl)methoxy]benzaldehyde
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Overview
Description
4-[(1-Phenylpyrazol-3-yl)methoxy]benzaldehyde is an organic compound with the molecular formula C17H14N2O2 It is characterized by the presence of a benzaldehyde group attached to a phenylpyrazole moiety through a methoxy linkage
Mechanism of Action
Target of Action
Similar compounds have been shown to exhibit antimicrobial activity against various bacteria and fungi .
Mode of Action
It’s worth noting that similar compounds have been found to interact with bacterial and fungal cells, leading to their inhibition .
Biochemical Pathways
Related compounds have been shown to interfere with the normal functioning of microbial cells, leading to their death .
Result of Action
Similar compounds have been found to exhibit antimicrobial activity, suggesting that they may interfere with the growth and proliferation of microbial cells .
Action Environment
It’s worth noting that the efficacy of similar compounds can be influenced by factors such as temperature, ph, and the presence of other substances .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-[(1-Phenylpyrazol-3-yl)methoxy]benzaldehyde typically involves the reaction of 4-hydroxybenzaldehyde with 1-phenyl-3-chloromethylpyrazole in the presence of a base such as potassium carbonate. The reaction is carried out in a suitable solvent like dimethylformamide at elevated temperatures to facilitate the formation of the desired product .
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis process. This would include optimizing reaction conditions, using industrial-grade reagents, and employing continuous flow reactors to enhance efficiency and yield.
Chemical Reactions Analysis
Types of Reactions
4-[(1-Phenylpyrazol-3-yl)methoxy]benzaldehyde can undergo various chemical reactions, including:
Oxidation: The aldehyde group can be oxidized to form the corresponding carboxylic acid.
Reduction: The aldehyde group can be reduced to form the corresponding alcohol.
Substitution: The methoxy group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are typically used.
Substitution: Nucleophiles like amines or thiols can be used under basic conditions to substitute the methoxy group.
Major Products Formed
Oxidation: 4-[(1-Phenylpyrazol-3-yl)methoxy]benzoic acid.
Reduction: 4-[(1-Phenylpyrazol-3-yl)methoxy]benzyl alcohol.
Substitution: Various substituted benzaldehyde derivatives depending on the nucleophile used.
Scientific Research Applications
Chemistry: It serves as a building block for the synthesis of more complex organic molecules.
Medicine: Its derivatives are being explored for their potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: It can be used in the development of new materials with specific properties, such as polymers and coatings.
Comparison with Similar Compounds
Similar Compounds
- 4-[(1-Benzyl-1H-1,2,3-triazol-4-yl)methoxy]benzaldehyde
- 4-[(1-Phenyl-1H-1,2,3-triazol-4-yl)methoxy]benzaldehyde
Uniqueness
4-[(1-Phenylpyrazol-3-yl)methoxy]benzaldehyde is unique due to the presence of the phenylpyrazole moiety, which imparts distinct chemical and biological properties compared to its triazole analogs. This uniqueness makes it a valuable compound for further research and development in various scientific fields .
Properties
IUPAC Name |
4-[(1-phenylpyrazol-3-yl)methoxy]benzaldehyde |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H14N2O2/c20-12-14-6-8-17(9-7-14)21-13-15-10-11-19(18-15)16-4-2-1-3-5-16/h1-12H,13H2 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XBPFVOBGWVWBRQ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)N2C=CC(=N2)COC3=CC=C(C=C3)C=O |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H14N2O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
278.30 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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